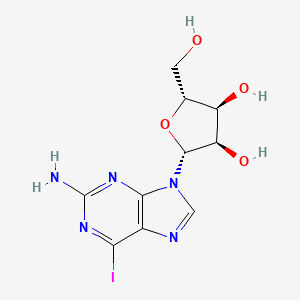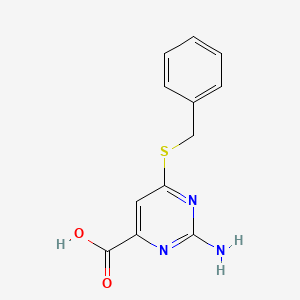![molecular formula C14H15N3O2S B12920739 2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl carboxylate group and a 4-aminophenylmethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Ethyl Carboxylate Group: The ethyl carboxylate group can be introduced via esterification reactions using ethanol and a suitable carboxylic acid derivative.
Attachment of the 4-Aminophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-aminophenylmethylsulfanyl group is introduced to the pyrimidine ring. This can be achieved using 4-aminobenzyl mercaptan and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the pyrimidine ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. It may also interact with DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 2-(methylsulfanyl)-4-(2,4,5-trichlorophenoxy)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate is unique due to the presence of the 4-aminophenylmethylsulfanyl group, which imparts specific biological activities and chemical reactivity. This makes it distinct from other pyrimidine derivatives that may lack this functional group or have different substituents.
特性
分子式 |
C14H15N3O2S |
|---|---|
分子量 |
289.35 g/mol |
IUPAC名 |
2-[(4-aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15N3O2S/c15-13-3-1-11(2-4-13)9-20-6-5-19-14(18)12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9,15H2 |
InChIキー |
MMGBAZWFJYHHKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CSCCOC(=O)C2=CN=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



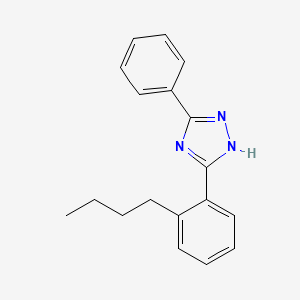

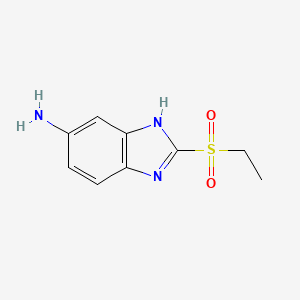
![2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B12920674.png)
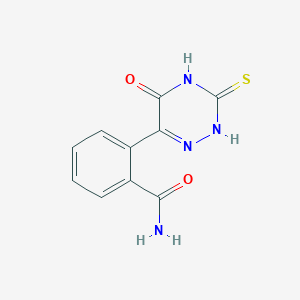


![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)
